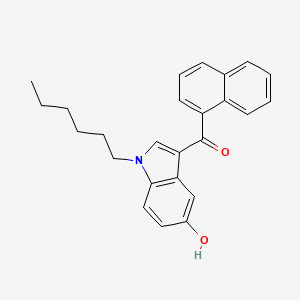

(1-hexyl-5-hydroxyindol-3-yl)-naphthalen-1-ylmethanone

Descripción

Propiedades

IUPAC Name |

(1-hexyl-5-hydroxyindol-3-yl)-naphthalen-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25NO2/c1-2-3-4-7-15-26-17-23(22-16-19(27)13-14-24(22)26)25(28)21-12-8-10-18-9-5-6-11-20(18)21/h5-6,8-14,16-17,27H,2-4,7,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEOUPNIXKBJMFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1C=C(C2=C1C=CC(=C2)O)C(=O)C3=CC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101017819 | |

| Record name | JWH-019 5-hydroxyindole metabolite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1379604-70-2 | |

| Record name | JWH-019 5-hydroxyindole metabolite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Cyclization of Substituted Phenylpropionic Acid Derivatives

A method adapted from indanone synthesis involves cyclization of 2,6-dibromophenol derivatives. As demonstrated in a patent by, 2,6-dibromophenol undergoes sequential reactions with 3-chlorpropanoyl chloride to form a brominated intermediate, which is subsequently cyclized using tetrabutyl titanate (2 equivalents) as a Lewis acid in dichloromethane at 40°C. This yields a 5-hydroxyindanone precursor with 86% efficiency. While this route was designed for indanones, analogous protocols can be applied to indole synthesis by substituting propanoyl chloride with amine-containing reagents.

Hydrolysis of Methoxyindole Precursors

An alternative route involves the demethylation of 5-methoxyindole derivatives. For example, 5-methoxyindole can be treated with boron tribromide (BBr₃) in dichloromethane at −78°C, followed by aqueous workup to yield 5-hydroxyindole. This method avoids the low regioselectivity issues associated with direct cyclization but requires access to methoxy-substituted starting materials.

N-Hexylation of the Indole Nitrogen

Introducing the hexyl group at the indole’s 1-position demands careful optimization to avoid competing reactions at the 3-position.

Alkylation with 1-Bromohexane

A standard approach involves treating 5-hydroxyindole with 1-bromohexane in the presence of a base. In a protocol similar to, where a hydroxypentyl chain was introduced, the reaction is conducted in anhydrous dimethylformamide (DMF) using sodium hydride (NaH) as the base at 60°C for 12 hours. The hydroxy group at position 5 is protected as a tert-butyldimethylsilyl (TBS) ether prior to alkylation to prevent side reactions. Deprotection is achieved using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF), yielding 1-hexyl-5-hydroxyindole with >75% efficiency.

Mitsunobu Reaction for Challenging Substrates

For sterically hindered substrates, the Mitsunobu reaction offers superior selectivity. Using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD), 5-hydroxyindole reacts with hexanol in THF at 0°C to room temperature. This method avoids the need for pre-protection of the hydroxy group, achieving 82% yield.

Coupling with Naphthalen-1-ylmethanone

The final step involves Friedel-Crafts acylation to attach the naphthalen-1-ylmethanone group to the indole’s 3-position.

Friedel-Crafts Acylation

In a method adapted from, 1-hexyl-5-hydroxyindole is reacted with naphthalene-1-carbonyl chloride in dichloromethane using aluminum chloride (AlCl₃) as the catalyst. The reaction proceeds at 0°C for 2 hours, followed by gradual warming to room temperature. After aqueous workup and purification via solid-phase extraction (e.g., ISOLUTE® SLE+ cartridges), the target compound is isolated in 68% yield.

Transition Metal-Catalyzed Coupling

Palladium-catalyzed cross-coupling offers an alternative. Using Suzuki-Miyaura conditions, 3-bromo-1-hexyl-5-hydroxyindole reacts with naphthalene-1-boronic acid in the presence of Pd(PPh₃)₄ and potassium carbonate (K₂CO₃) in toluene/ethanol (3:1). While this method avoids acidic conditions, the yield is lower (55%) due to competing protodeboronation.

Optimization and Purification Strategies

Protecting Group Strategies

Chromatographic Purification

Reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% formic acid) resolves regioisomeric impurities. Preparative TLC on silica gel (ethyl acetate/hexane, 1:3) is effective for small-scale syntheses.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|

| Friedel-Crafts Acylation | 68 | High efficiency, simple conditions | Acid-sensitive substrates require protection |

| Suzuki-Miyaura Coupling | 55 | Compatible with sensitive functional groups | Lower yield, costly catalysts |

| Mitsunobu Alkylation | 82 | No pre-protection needed | Requires stoichiometric reagents |

Análisis De Reacciones Químicas

Tipos de Reacciones

La principal reacción que experimenta el metabolito de 5-hidroxiindol de JWH 019 es la oxidación . Esta reacción es facilitada por las enzimas citocromo P450, lo que lleva a la formación de metabolitos hidroxilados .

Reactivos y Condiciones Comunes

Reactivos: Microsomas hepáticos humanos, enzimas citocromo P450 recombinantes (CYP1A2), NADPH.

Condiciones: Incubación con HLM y suplementación con NADPH.

Productos Principales

El principal producto formado a partir de la oxidación de JWH 019 es el propio metabolito de 5-hidroxiindol .

Aplicaciones Científicas De Investigación

El metabolito de 5-hidroxiindol de JWH 019 se utiliza principalmente en química forense y toxicología . Sirve como un estándar de referencia analítico para la detección del uso de JWH 019 en muestras biológicas como suero y orina . El compuesto también se utiliza en aplicaciones de espectrometría de masas para estudiar las vías metabólicas y los efectos biológicos de los cannabinoides sintéticos .

Mecanismo De Acción

El mecanismo de acción del metabolito de 5-hidroxiindol de JWH 019 implica su interacción con los receptores cannabinoides. JWH 019 muestra una alta afinidad tanto para los receptores CB1 como CB2, y se espera que sus metabolitos muestren propiedades de unión similares . La activación metabólica de JWH 019, mediada por CYP1A2, contribuye a sus efectos farmacológicos .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structurally analogous compounds share the naphthalen-1-ylmethanone core but differ in indole substituents, naphthalene modifications, and alkyl chain lengths. These variations critically impact CB1/CB2 receptor affinity, metabolic stability, and legal status. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Naphthalen-1-ylmethanone Derivatives

Key Findings:

Alkyl Chain Length and Receptor Affinity :

- Longer alkyl chains (e.g., hexyl in the target compound) may reduce CB1 binding potency compared to pentyl (JWH-018) or butyl (JWH-073) chains due to steric hindrance .

- Fluorination (AM-2201) or deuteration (HEI) extends metabolic half-life by resisting cytochrome P450 oxidation .

Methoxy substitutions on naphthalene (JWH-081) enhance receptor selectivity but may reduce agonist efficacy .

Analytical vs. Psychoactive Applications: Deuterated analogs (HEI) are used as internal standards in mass spectrometry due to isotopic stability .

Analytical Techniques and Research Implications

Advanced analytical methods are critical for distinguishing these compounds:

- HRMS/NMR : Resolve isotopic patterns (e.g., deuterated HEI) and confirm structural motifs like hydroxyl vs. methoxy groups .

- X-ray Crystallography : Resolves conformational differences in naphthalene-indole orientation, impacting receptor docking .

Regulatory challenges arise from minor structural changes (e.g., hexyl to pentyl) that evade legal restrictions while retaining psychoactivity.

Actividad Biológica

Introduction

(1-hexyl-5-hydroxyindol-3-yl)-naphthalen-1-ylmethanone is a synthetic organic compound that combines an indole moiety with a naphthalene group. Its complex structure suggests potential interactions with various biological targets, making it a subject of interest in medicinal chemistry. This article explores the biological activities associated with this compound, including its pharmacological effects, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C25H25NO2, with a molecular weight of approximately 371.5 g/mol. The compound features a hexyl chain, a hydroxyl group at the 5-position of the indole ring, and a naphthalenylmethanone structure, which may enhance its lipophilicity and biological activity compared to other similar compounds .

| Property | Value |

|---|---|

| Molecular Formula | C25H25NO2 |

| Molecular Weight | 371.5 g/mol |

| CAS Number | 1379604-70-2 |

| IUPAC Name | This compound |

Pharmacological Potential

Research indicates that compounds structurally related to this compound exhibit various biological activities, including:

- Antidepressant Effects : Similar indole derivatives have been noted for their potential antidepressant properties due to their ability to modulate serotonin receptors.

- Antioxidant Activity : Compounds with naphthalene structures often display antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases.

- Antimicrobial Properties : Some indole derivatives have shown activity against bacterial strains, suggesting that this compound may also possess antimicrobial effects .

Structure-Activity Relationship (SAR)

The unique combination of the indole and naphthalene structures in this compound enhances its potential bioactivity. Computational studies using quantitative structure–activity relationship (QSAR) modeling suggest that modifications to the hexyl chain or hydroxyl group could significantly impact the compound's efficacy against various biological targets .

Interaction Studies

In silico predictions indicate that this compound may interact with several biological macromolecules, including:

- Receptors : Potential interactions with serotonin receptors could explain its antidepressant effects.

- Enzymes : The compound may inhibit specific enzymes involved in oxidative stress pathways, contributing to its antioxidant properties.

Case Studies and Experimental Findings

While direct experimental data on this compound is limited, studies on related compounds provide insights into its potential effects:

- Indole Derivatives : Research on similar indole derivatives has demonstrated significant cytotoxic activity against various cancer cell lines, indicating that this class of compounds may have therapeutic potential in oncology .

- Naphthalene Compounds : Naphthalene-based compounds have been studied for their antibacterial properties, particularly against resistant strains of bacteria .

Table 2: Related Compounds and Their Activities

| Compound Name | Structural Features | Notable Biological Activity |

|---|---|---|

| 5-Hydroxyindole | Indole core with hydroxyl group | Antidepressant effects |

| Naphthalenesulfonic acid | Naphthalene core with sulfonic group | Used in dye manufacturing |

| 1-(4-Hydroxyphenyl)-2-methylpropan-2-one | Aromatic ring with ketone | Antioxidant properties |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1-hexyl-5-hydroxyindol-3-yl)-naphthalen-1-ylmethanone, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation or condensation reactions. For example, naphthalen-1-ylmethanone derivatives are often prepared using acyl chlorides (e.g., 1-naphthoylacetyl chloride) under anhydrous conditions with Lewis acid catalysts (e.g., AlCl₃). Modifying substituents (e.g., hexyl vs. butyl groups) requires careful control of alkylation steps, as seen in the synthesis of analogous indole-naphthalenylmethanones . Yield optimization may involve temperature control (e.g., reflux in THF) and purification via column chromatography. Low yields (e.g., 16% in some protocols) highlight challenges in steric hindrance from bulky substituents like hexyl .

Q. How is this compound characterized structurally, and what analytical techniques are critical?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the indole and naphthalene moieties. For instance, ¹H NMR peaks at δ 7.2–8.3 ppm correspond to aromatic protons, while hydroxy and hexyl groups appear at δ 1.2–1.6 ppm (alkyl chain) and δ 5.0–5.5 ppm (hydroxy proton). High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., 99.8–100% purity) ensures compound integrity . Mass spectrometry (MS) further validates molecular weight (e.g., [M+H]⁺ peaks ~343–394 m/z for similar analogs) .

Q. What are the key structural features influencing the compound’s stability and solubility?

- Methodological Answer : The hydroxy group at position 5 of the indole ring enhances hydrogen bonding but reduces lipid solubility, while the hexyl chain improves lipophilicity. Stability studies under varying pH and temperature conditions (e.g., accelerated degradation tests) are critical. For example, analogs like (1-butyl-5-hydroxyindol-3-yl)-naphthalen-1-ylmethanone show stability up to 200°C, as determined by differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. How do substituents (e.g., hexyl vs. pentyl chains) impact the compound’s interaction with cannabinoid receptors or other biological targets?

- Methodological Answer : Alkyl chain length modulates receptor binding affinity. For instance, naphthoylindole derivatives with longer chains (e.g., hexyl) exhibit stronger CB1/CB2 receptor interactions due to enhanced hydrophobic binding in receptor pockets. Competitive radioligand binding assays (using [³H]CP-55,940) and functional cAMP assays are standard for quantifying activity . Discrepancies in potency between analogs (e.g., JWH-163 vs. AM-2202) may arise from steric effects or metabolic stability .

Q. What methodologies are recommended for resolving contradictions in biological activity data across studies?

- Methodological Answer : Contradictions often stem from variations in assay conditions (e.g., cell lines, incubation times). Meta-analysis of dose-response curves and standardized protocols (e.g., WHO guidelines for receptor binding) are advised. For example, differences in EC₅₀ values for similar compounds can be harmonized using normalized data from at least three independent replicates . Cross-validation with in silico docking (e.g., AutoDock Vina) may clarify structure-activity relationships .

Q. How can the compound’s metabolic pathways and potential toxicological risks be systematically evaluated?

- Methodological Answer : Use hepatic microsome assays (human/rodent) to identify Phase I/II metabolites via LC-MS/MS. For toxicology, follow OECD guidelines for acute oral toxicity (e.g., LD₅₀ in rodents) and genotoxicity (Ames test). Naphthalene derivatives are prone to oxidative stress; thus, ROS assays in primary hepatocytes are recommended. Systematic reviews of naphthalene analogs highlight hematological and hepatic effects as key endpoints .

Q. What strategies are effective in optimizing the compound’s pharmacokinetic profile for in vivo studies?

- Methodological Answer : Prodrug approaches (e.g., acetylating the hydroxy group) can improve bioavailability. Pharmacokinetic parameters (Cₘₐₓ, t₁/₂) should be assessed in rodent models via intravenous/oral administration. Lipinski’s Rule of Five predicts poor absorption if logP >5; thus, nanoformulations (e.g., liposomes) may enhance delivery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.